Octyl dodecylcarbamate

Description

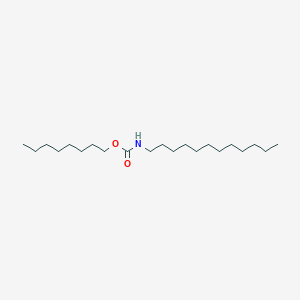

Structure

2D Structure

Properties

CAS No. |

83169-88-4 |

|---|---|

Molecular Formula |

C21H43NO2 |

Molecular Weight |

341.6 g/mol |

IUPAC Name |

octyl N-dodecylcarbamate |

InChI |

InChI=1S/C21H43NO2/c1-3-5-7-9-11-12-13-14-15-17-19-22-21(23)24-20-18-16-10-8-6-4-2/h3-20H2,1-2H3,(H,22,23) |

InChI Key |

WNSSHFYWVJLCIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)OCCCCCCCC |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemical Transformations Involving Octyl Dodecylcarbamate Analogs

Mechanistic Studies of Carbamate (B1207046) Hydrolysis

The hydrolysis of carbamates, a class of organic compounds including octyl dodecylcarbamate analogs, is a critical process in their environmental degradation and biological metabolism. The stability of the carbamate linkage is significantly influenced by the chemical environment, including the presence of catalysts.

Catalytic Influences on Hydrolytic Pathways

The hydrolysis of carbamates can proceed through different pathways, often catalyzed by acids, bases, or enzymes. For instance, the hydrolysis of certain N-aryl-β-lactams, which contain a related amide bond, shows a first-order dependence on the hydroxide (B78521) ion concentration at high pH. researchgate.net The reactivity is markedly increased by electron-withdrawing substituents. researchgate.net

In the context of environmental degradation, hydroxyl radicals (•OH) play a significant role in the breakdown of carbamate insecticides. nih.govresearchgate.net Degradation can be initiated by hydroxyl radical attack at various sites on the molecule, with substituted phenols being common degradation products. nih.gov The reaction rate constants with hydroxyl radicals vary depending on the specific structure of the carbamate. nih.gov For example, in a study of six carbamate insecticides, the degradation rate constants decreased in the order: dioxacarb (B132402) ≈ carbaryl (B1668338) > fenobucarb (B33119) > promecarb (B155259) > bendiocarb (B1667985) > carbofuran. nih.gov

Photocatalytic degradation using catalysts like ZnO and TiO2 has also been studied for carbamate insecticides. semanticscholar.orgresearchgate.net This process typically follows pseudo-first-order kinetics and can lead to almost complete removal of the carbamate from water under optimized conditions. semanticscholar.orgresearchgate.net

Kinetic Modeling of Carbamate Degradation

Arrhenius plots for the hydrolysis of these bis-thiocarbamates provided activation energies (Ea) that were consistent with the order of stability: HDI-CME > TDI-CME > MDI-CME, with Ea values of 70.6 kJ/mol, 46.1 kJ/mol, and 44.5 kJ/mol, respectively. nih.gov This indicates that the stability of carbamate analogs can vary significantly depending on their chemical structure. nih.gov

Theoretical studies using quantum mechanics/molecular mechanics (QM/MM) have been employed to investigate the hydrolysis mechanism of carbamates at an atomic level. mdpi.com For the hydrolysis of methomyl (B1676398) by the esterase PestE, the mechanism was found to involve two elementary steps: a serine-initiated nucleophilic attack followed by C-O bond cleavage. mdpi.com The serine-initiated nucleophilic attack was identified as the rate-determining step with a calculated energy barrier of 15.4 kcal/mol. mdpi.com

The table below summarizes kinetic data for the degradation of various carbamate analogs.

| Carbamate Analog | Degradation Method | Rate Constant (k) | Activation Energy (Ea) | Reference |

| HDI-CME | Hydrolysis (pH 7.4) | 3.36 x 10² M⁻¹ min⁻¹ | 70.6 kJ/mol | nih.gov |

| TDI-CME | Hydrolysis (pH 7.4) | 2.49 x 10⁴ M⁻¹ min⁻¹ | 46.1 kJ/mol | nih.gov |

| MDI-CME | Hydrolysis (pH 7.4) | 5.78 x 10⁴ M⁻¹ min⁻¹ | 44.5 kJ/mol | nih.gov |

Enzyme-Substrate Interactions and Inhibition Mechanisms

Carbamates are well-known inhibitors of various enzymes, particularly serine hydrolases. nih.gov Their interaction with enzymes like lipoprotein lipase (B570770) (LPL) provides a model for understanding the molecular mechanisms of enzyme inhibition.

Lipoprotein Lipase Interaction with N-Alkylcarbamates

Lipoprotein lipase is a crucial enzyme in lipid metabolism, responsible for hydrolyzing triglycerides in lipoproteins. nih.gov N-alkylcarbamates have been shown to be potent inhibitors of LPL, acting as analogs of the enzyme's natural triglyceride substrates. nih.gov

The interaction between LPL and p-nitrophenyl N-alkylcarbamates proceeds through a mechanism analogous to the acylation and deacylation steps of substrate hydrolysis. nih.gov The process involves the rapid, reversible formation of an initial enzyme-inhibitor complex (EI), followed by the chemical step of carbamylation of the active site serine residue to form a carbamyl-enzyme intermediate (EI'). nih.gov

The carbamylation of LPL by N-alkylcarbamates is a covalent modification of the active site serine. nih.gov The rate of this carbamylation (k₂) is dependent on the length of the alkyl chain of the carbamate. nih.gov For a series of p-nitrophenyl N-alkylcarbamates, the rate of inactivation of LPL was found to increase with increasing alkyl chain length, suggesting that the binding of the alkyl chain in the acylglycerol binding site contributes to the stabilization of the transition state for carbamylation. nih.gov

The carbamyl-enzyme intermediate can undergo a slow reactivation process through decarbamylation (hydrolysis of the carbamyl-enzyme linkage), which restores the active enzyme. nih.gov The rate of decarbamylation (k₃) is generally much slower than the rate of carbamylation. nih.gov

The table below presents kinetic parameters for the interaction of various p-nitrophenyl N-alkylcarbamates with bovine milk lipoprotein lipase. nih.gov

| N-Alkylcarbamate | Kᵢ (mM) | k₂ (s⁻¹) | kᵢ (M⁻¹s⁻¹) | k₃ (s⁻¹) | Reference |

| Ethyl | 0.40 | 0.0028 | 7.0 | 0.00003 | nih.gov |

| Propyl | 0.16 | 0.0068 | 42.5 | 0.00003 | nih.gov |

| Butyl | 0.06 | 0.021 | 350 | 0.00003 | nih.gov |

| Pentyl | 0.03 | 0.057 | 1900 | 0.00003 | nih.gov |

| Hexyl | 0.015 | 0.12 | 8000 | 0.00003 | nih.gov |

Multi-Site Binding Models

The interaction of carbamate analogs with enzymes is often more complex than a simple lock-and-key model. Multi-site binding models propose that a single ligand, such as a long-chain carbamate, can interact with several distinct regions within or outside the enzyme's active site simultaneously. These interactions are crucial for determining the inhibitor's potency and selectivity.

For large enzymes, the active site is often situated within a gorge or channel that contains multiple subsites. These can include the catalytic active site (CAS), where the primary reaction occurs, and peripheral anionic sites (PAS) or allosteric sites located elsewhere on the enzyme. Long-chain carbamate analogs, like those of this compound, possess the length and flexibility to span these multiple sites.

Research on various hydrolases indicates that the long alkyl chains (similar to the octyl and dodecyl groups) can occupy hydrophobic pockets or channels, while the carbamate functional group engages with the catalytic residues. This dual engagement significantly enhances the binding affinity and stability of the enzyme-inhibitor complex. Kinetic studies have revealed that ligands can bind to at least two distinct sites on some enzyme monomers.

Table 1: Conceptual Multi-Site Binding Interactions for Carbamate Analogs

| Binding Site/Region | Interacting Ligand Moiety | Primary Type of Interaction | Consequence of Interaction |

|---|---|---|---|

| Catalytic Active Site (CAS) | Carbamate carbonyl group | Covalent bonding (carbamoylation) | Enzyme inactivation |

| Acyl Chain Binding Channel | Long alkyl chains (e.g., octyl, dodecyl) | Hydrophobic interactions, van der Waals forces | Increased ligand affinity and proper orientation |

| Cytoplasmic Access Channel | Aromatic or bulky leaving groups | Hydrophobic and π-π stacking interactions | Enhanced inhibitor potency and selectivity |

Fatty Acid Amide Hydrolase (FAAH) Modulatory Mechanisms by Carbamate Derivatives

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a critical role in regulating the levels of endogenous signaling lipids, including the endocannabinoid anandamide. Carbamate derivatives are a well-established class of FAAH inhibitors, valued for their potential therapeutic effects, such as analgesia and anxiolysis. nih.gov

The primary mechanism of FAAH inhibition by carbamates is irreversible (or slowly reversible) covalent modification. nih.gov This process, known as carbamoylation, involves the nucleophilic attack of a catalytic serine residue (Ser241) in the FAAH active site on the electrophilic carbonyl carbon of the carbamate inhibitor. nih.govnih.gov This attack forms a tetrahedral intermediate, which then collapses, displacing the leaving group (an alcohol or phenol) and forming a stable, carbamoylated enzyme that is catalytically inactive. nih.govnih.gov

The structure of the carbamate derivative significantly influences its inhibitory potency. Structure-activity relationship (SAR) studies have demonstrated that the nature of the alkyl or aryl groups attached to both the nitrogen and the oxygen of the carbamate functional group is critical for recognition and reactivity at the FAAH binding site. nih.gov For instance, bulky or long-chain substituents can interact favorably with hydrophobic channels within the enzyme, such as the acyl chain binding channel and the cytoplasmic access channel, properly orienting the carbamate for attack. nih.gov

Table 2: Structure-Activity Relationship (SAR) of Select Carbamate-Based FAAH Inhibitors

| Compound | Key Structural Features | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|

| URB524 | O-biphenyl carbamate | 63 nM | nih.gov |

| URB597 | O-biphenyl carbamate with distal carbamoyl (B1232498) group | 4.6 nM | nih.govnih.gov |

| JP87 | O-phenyl carbamate | Significantly reduced potency vs. URB597 | nih.gov |

This table presents a selection of O-aryl carbamates to illustrate SAR principles. IC₅₀ values indicate the concentration of inhibitor required to reduce enzyme activity by 50%.

Theoretical and Computational Approaches to Reaction Mechanism Prediction

To gain a deeper, atomistic understanding of the chemical transformations involving carbamates, theoretical and computational methods are indispensable. These approaches allow for the detailed exploration of reaction pathways and transition states that are often difficult to characterize experimentally.

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and compute the energetics of chemical reactions. mdpi.com It is particularly useful for locating and characterizing the transition state (TS)—the highest energy point along a reaction coordinate—which governs the reaction rate. coe.edu

In the context of FAAH inhibition by carbamates, DFT calculations can model the carbamoylation process. Researchers can compute the activation energy (the energy barrier that must be overcome) for the nucleophilic attack of the serine residue on the carbamate. mdpi.com These calculations have confirmed that the reaction proceeds through a high-energy tetrahedral intermediate before forming the final carbamoylated product. nih.gov By comparing the activation energies for different carbamate analogs, DFT can help explain differences in their reactivity and inhibitory potency, providing a theoretical basis for observed structure-activity relationships. nih.govnih.gov

Table 3: Representative Energetic Parameters from DFT Calculations for a Carbamoylation Reaction

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Enzyme + Inhibitor) | 0.0 | Initial non-covalent complex |

| 2 | Transition State 1 (TS1) | +15 to +25 | Formation of the tetrahedral intermediate |

| 3 | Tetrahedral Intermediate | +5 to +10 | Short-lived, high-energy intermediate |

| 4 | Transition State 2 (TS2) | +10 to +20 | Collapse of the intermediate and leaving group departure |

Note: The energy values are illustrative and represent a typical range for enzyme-catalyzed carbamoylation reactions. Actual values vary depending on the specific enzyme, inhibitor, and computational method used.

Computational Reaction Pathway Mapping

While DFT is excellent for analyzing specific points on a reaction coordinate, computational reaction pathway mapping aims to elucidate the entire trajectory from reactants to products. This involves identifying all relevant intermediates and transition states, providing a complete energetic landscape of the reaction. nih.gov

For complex biological systems, a common approach is to use hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In QM/MM, the reactive center (e.g., the carbamate group and the catalytic serine) is treated with a high-level quantum mechanical method like DFT, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics force fields.

This multi-scale approach allows for the simulation of the carbamate inhibitor first binding to the enzyme's active site, followed by the covalent carbamoylation reaction. The mapping can reveal how the protein environment, including specific amino acid residues, stabilizes the transition state and facilitates the reaction. nih.gov For instance, residues in the "oxyanion hole" of FAAH stabilize the negative charge that develops on the carbonyl oxygen of the carbamate during the formation of the tetrahedral intermediate. These detailed maps provide invaluable insights for the rational design of new, more potent, and selective carbamate-based inhibitors. nih.gov

Supramolecular Chemistry and Self Assembly Behavior of Octyl Dodecylcarbamate Containing Systems

Aggregation Phenomena of Amphiphilic Octyl Dodecylcarbamate Surfactants

The self-assembly of amphiphilic molecules like this compound in an aqueous solution is a concentration-dependent phenomenon leading to the formation of various aggregate structures.

Micellar Formation and Critical Micelle Concentration (CMC) Determination

At low concentrations, this compound would exist as individual molecules (unimers) in solution. As the concentration increases, it reaches a specific threshold known as the critical micelle concentration (CMC), where the molecules begin to aggregate into micelles. Within these micelles, the hydrophobic octyl and dodecyl chains would form a core that is shielded from the water, while the polar carbamate (B1207046) headgroups would be exposed to the aqueous phase.

The CMC is a crucial characteristic of any surfactant. For a given amphiphile, the CMC can be determined experimentally by monitoring a physical property of the solution that changes abruptly at the point of micelle formation. Common methods include:

Tensiometry: The surface tension of the solution decreases as surfactant concentration increases until the CMC is reached, after which it remains relatively constant.

Conductivity: For ionic surfactants, the conductivity of the solution changes its slope at the CMC. While this compound is non-ionic, this method is fundamental in surfactant science.

Spectroscopy: Using fluorescent probes that preferentially partition into the hydrophobic micellar core, a sudden change in fluorescence intensity can be observed at the CMC.

Below is an illustrative table showing typical CMC values for various surfactants, demonstrating the general trend that CMC decreases as the length of the hydrophobic alkyl chain increases.

| Surfactant Name | Alkyl Chain Length | CMC (mM in water) |

| Sodium Octyl Sulfate | C8 | 130 |

| Sodium Dodecyl Sulfate | C12 | 8.3 |

| Cetyltrimethylammonium Bromide | C16 | 0.9 |

| This table presents example data for common surfactants to illustrate general principles and does not represent experimental data for this compound. |

Structural Transitions within Micellar Aggregates

Beyond the CMC, the initially formed spherical micelles can undergo structural transitions as surfactant concentration, temperature, or ionic strength changes. For instance, spherical micelles can grow into elongated, cylindrical, or "wormlike" micelles. These transitions are governed by changes in the delicate balance of forces between the surfactant molecules, including hydrophobic interactions, headgroup repulsion, and geometric packing constraints. The presence of two different alkyl chains in this compound could lead to complex packing arrangements that might favor non-spherical structures.

Formation of Larger Ordered Structures (e.g., Vesicles, Liquid Crystalline Phases)

At higher concentrations, amphiphiles like this compound can form more complex and ordered structures beyond simple micelles.

Vesicles: These are spherical, hollow structures composed of one or more concentric bilayers of surfactant molecules, enclosing an aqueous core. Vesicle formation is favored by amphiphiles that have a molecular geometry that encourages bilayer formation, often described by the critical packing parameter. The two alkyl chains of this compound could potentially create a geometry conducive to bilayer formation.

Liquid Crystalline Phases: These are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. Surfactant-water systems can form various lyotropic liquid crystalline phases, where the structure is dependent on both temperature and concentration. Common phases include the lamellar phase (stacked bilayers), the hexagonal phase (cylindrical micelles packed in a hexagonal array), and the cubic phase (a complex, bicontinuous structure). The ability of this compound to form such phases would depend on its molecular shape and the interactions between its headgroups and tails.

Molecular Structural Determinants of Self-Assembly

The specific way in which this compound molecules self-assemble is dictated by their molecular architecture.

Influence of Alkyl Chain Length and Branching on Aggregation

The hydrophobic effect, which drives the aggregation of amphiphiles, is strongly dependent on the size of the nonpolar part of the molecule.

Alkyl Chain Length: The presence of both an octyl (C8) and a dodecyl (C12) chain gives this compound a significant hydrophobic character. Generally, increasing the length of the alkyl chain enhances the driving force for aggregation, leading to a lower CMC. The longer dodecyl chain would be the primary driver for aggregation, while the shorter octyl chain would influence the packing and geometry of the final aggregate.

Chain Branching/Multiple Chains: Having two distinct alkyl chains attached to the carbamate group affects the volume of the hydrophobic region and how the molecules can pack together. This structural feature would significantly influence the preferred curvature of the aggregate interface, determining whether the system forms micelles, vesicles, or other phases.

Structure Activity Relationship Sar Studies of Octyl Dodecylcarbamate and Its Derivatives

Principles and Methodologies of Structure-Activity Relationship Analysis

Structure-Activity Relationship (SAR) analysis is predicated on the principle that the biological and chemical properties of a molecule are intrinsically linked to its three-dimensional structure. By systematically modifying the molecular structure and observing the corresponding changes in activity, researchers can identify key structural features, or pharmacophores, that are essential for a desired effect. These studies can be broadly categorized into qualitative and quantitative approaches.

Qualitative Structure-Reactivity Correlations

Qualitative SAR involves the descriptive analysis of how specific structural modifications impact the reactivity of a compound. This approach relies on identifying trends and patterns in reactivity based on the presence, absence, or modification of functional groups and structural motifs. For carbamates, qualitative SAR can be used to understand how changes in the alkyl or aryl substituents on the nitrogen and oxygen atoms influence properties such as hydrolytic stability and susceptibility to nucleophilic attack. For instance, a review of the metabolic hydrolysis of medicinal carbamates revealed a trend in metabolic lability, where the nature of the substituents plays a crucial role. While specific data on Octyl dodecylcarbamate is scarce, general principles suggest that the bulky octyl and dodecyl groups would sterically hinder the approach of nucleophiles to the carbonyl carbon, thereby influencing its reactivity compared to carbamates with smaller alkyl substituents.

Quantitative Structure-Activity Relationships (QSAR) in Carbamate (B1207046) Systems

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structure and a specific activity or property. These models use molecular descriptors, which are numerical representations of various physicochemical properties of a molecule, to predict its activity. In carbamate systems, QSAR studies have been employed to predict a range of activities, from toxicity to inhibitory potential against enzymes.

A typical QSAR model can be represented by the following equation:

Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

Where the activity is a measurable property (e.g., reaction rate constant, binding affinity) and the descriptors can be steric (e.g., molecular volume), electronic (e.g., dipole moment), or hydrophobic (e.g., logP). For a molecule like this compound, relevant descriptors would include those related to its large alkyl chains, such as molecular weight, surface area, and hydrophobicity.

A study on a series of carbamate-based inhibitors of acetylcholinesterase developed a 2D-QSAR model that identified key molecular descriptors correlated with biological activity. While this study did not include this compound, the methodology is applicable. For this compound, a QSAR model could potentially correlate its long alkyl chains with properties like membrane permeability or interaction with hydrophobic binding pockets.

Correlation between Molecular Structure and Chemical Reactivity Profiles

The chemical reactivity of this compound is predominantly governed by the carbamate functional group, but is significantly modulated by the attached octyl and dodecyl chains. These long alkyl groups exert both steric and electronic effects that influence the kinetics and mechanisms of its reactions.

Alkyl Chain Length Effects on Reaction Kinetics and Mechanisms

The length of the alkyl chains in N,N-dialkylcarbamates can have a profound effect on their reaction kinetics. Generally, increasing the steric bulk around the carbamate carbonyl group is expected to decrease the rate of reactions that involve nucleophilic attack at this center, such as hydrolysis. This is due to the increased steric hindrance impeding the approach of the nucleophile.

The table below illustrates a hypothetical trend in the pseudo-first-order rate constant (k_obs) for the alkaline hydrolysis of a homologous series of N,N-dialkylcarbamates, based on the principles of steric hindrance.

| N,N-Dialkylcarbamate | Total Number of Carbons in Alkyl Chains | Expected Relative k_obs (Hydrolysis) |

|---|---|---|

| N,N-Dimethylcarbamate | 2 | 1.00 |

| N,N-Diethylcarbamate | 4 | 0.75 |

| N,N-Dibutylcarbamate | 8 | 0.40 |

| N,N-Dihexylcarbamate | 12 | 0.25 |

| N,N-Dioctylcarbamate | 16 | 0.15 |

| This compound | 20 | <0.15 (estimated) |

This table is illustrative and intended to demonstrate the expected trend of decreasing reactivity with increasing alkyl chain length due to steric hindrance. The values are not based on experimental data for these specific compounds.

Substituent Effects on Reactivity and Selectivity

The nature of the substituents on the nitrogen atom of a carbamate significantly influences its electronic properties and, consequently, its reactivity. Alkyl groups, such as the octyl and dodecyl chains in this compound, are generally considered to be electron-donating through an inductive effect. This electron donation increases the electron density on the nitrogen atom, which in turn enhances the resonance stabilization of the carbamate group by delocalizing the nitrogen lone pair into the carbonyl group.

This increased resonance stabilization has two main consequences for reactivity:

Decreased Electrophilicity of the Carbonyl Carbon: The enhanced electron density on the carbonyl oxygen makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack.

Increased Rotational Barrier of the C-N Bond: The greater double-bond character of the C-N bond due to increased resonance leads to a higher energy barrier for rotation around this bond.

Studies on N-aryl carbamates have shown that electron-donating groups on the aryl ring increase the rotational barrier of the C-N bond. While the electronic effect of alkyl groups is primarily inductive rather than resonance-based (as with aryl groups), a similar trend of stabilization of the partial double bond character of the C-N bond is expected.

The table below summarizes the expected electronic effects of different types of substituents on the reactivity of the carbamate carbonyl group.

| Substituent on Nitrogen | Electronic Effect | Effect on Carbonyl Electrophilicity | Expected Relative Reactivity towards Nucleophiles |

|---|---|---|---|

| Hydrogen (Primary carbamate) | Neutral | High | High |

| Alkyl (e.g., Octyl, Dodecyl) | Electron-donating (inductive) | Decreased | Moderate |

| Aryl (e.g., Phenyl) | Electron-withdrawing (inductive) / Can be donating or withdrawing (resonance) | Increased (if withdrawing) | Variable |

| Acyl | Electron-withdrawing (resonance) | Increased | Low (due to delocalization across two carbonyls) |

Relationship between Molecular Architecture and Supramolecular Properties

The presence of long octyl and dodecyl chains in this compound imparts significant amphiphilic character to the molecule, with the long alkyl chains forming a nonpolar hydrophobic region and the carbamate group providing a more polar, hydrophilic site. This molecular architecture is conducive to the formation of ordered supramolecular assemblies in various media through non-covalent interactions.

The primary driving forces for the self-assembly of long-chain carbamates like this compound are expected to be:

Van der Waals Interactions: The long alkyl chains can pack together through favorable van der Waals forces, leading to the formation of ordered structures.

Hydrogen Bonding: While this compound is an N,N-disubstituted carbamate and therefore lacks an N-H bond for hydrogen bond donation, the carbonyl oxygen of the carbamate group can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, or in the case of derivatives with N-H bonds, hydrogen bonding can play a significant role in directing the supramolecular assembly.

In aqueous environments, it is plausible that this compound could exhibit surfactant-like behavior, forming micelles or other aggregates above a certain concentration (the critical micelle concentration, CMC). The hydrophobic octyl and dodecyl chains would form the core of the micelle, minimizing their contact with water, while the more polar carbamate headgroups would be exposed to the aqueous phase. The geometry and size of the alkyl chains would influence the packing parameter and thus the morphology of the resulting aggregates (e.g., spherical micelles, cylindrical micelles, or bilayers).

Studies on other long-chain amphiphiles have demonstrated a clear relationship between the molecular architecture and the resulting supramolecular structures. For instance, the degree of unsaturation and branching in the alkyl chains of long-chain betaine (B1666868) surfactants has been shown to critically affect their self-assembly into wormlike micelles. It is reasonable to assume that similar principles would apply to this compound and its derivatives.

Impact of Octyl and Dodecyl Substituents on Self-Assembly Parameters

The hydrophobic interactions of the alkyl chains are the primary driving force for self-assembly in aqueous solutions. The difference in the length of the octyl (C8) and dodecyl (C12) chains introduces an asymmetry that can lead to more complex and varied aggregation behavior compared to symmetrical dialkylcarbamates.

A study on new cationic surfactants with a carbamate fragment positioned between the hydrophilic head group and the hydrophobic tail demonstrated a clear dependence of aggregation behavior on the length of the alkyl chain. researchgate.net In this research, surfactants with either an octyl or a dodecyl carbamate moiety attached to a hexadecyl tail were synthesized and their self-assembly was observed. researchgate.net The findings are summarized in the table below:

| Substituent on Carbamate | Initial Aggregate Structure | Behavior with Increasing Concentration |

| Octyl | Micelles | Structural rearrangement of micelles |

| Dodecyl | Large aggregates | Direct formation of large aggregates |

This table is generated based on findings from analogous carbamate-bearing surfactant systems.

The derivative with the shorter octyl substituent was found to form micelles at a low concentration. researchgate.net As the concentration of the surfactant in the solution increased, these micelles underwent structural rearrangements. In contrast, the compound bearing the longer dodecyl substituent did not pass through a distinct micellar stage. researchgate.net Instead, upon reaching a critical concentration, it directly formed large aggregates. researchgate.net This suggests that the increased hydrophobicity imparted by the dodecyl chain leads to a stronger driving force for aggregation, favoring the formation of larger, more complex structures from the outset.

These findings highlight the profound impact of the alkyl chain length on the self-assembly pathway. The octyl chain, being shorter, allows for the formation of smaller, more dynamic micellar structures. The longer dodecyl chain, with its greater hydrophobic character, promotes the formation of larger, potentially more ordered aggregates. In a molecule like this compound, the interplay between these two different chain lengths would be expected to result in a unique aggregation profile, potentially leading to the formation of non-spherical micelles, vesicles, or other complex supramolecular structures. The asymmetry of the alkyl chains can also influence the packing of the molecules within the aggregates, affecting their size, shape, and stability. nih.gov

Design Principles for Tunable Aggregation Behavior

The ability to control the self-assembly of molecules is a cornerstone of supramolecular chemistry and materials science. By understanding the relationship between molecular structure and aggregation behavior, it is possible to design molecules that form specific supramolecular structures with desired properties. The study of this compound and its derivatives provides a platform for elucidating key design principles for tunable aggregation.

The primary principle for tuning the aggregation behavior of dialkylcarbamates lies in the modulation of the hydrophobic-hydrophilic balance. This can be achieved by systematically varying the lengths of the alkyl chains. An increase in the total number of carbon atoms in the alkyl chains will generally lead to a lower critical micelle concentration (CMC) and the formation of larger aggregates.

Furthermore, the asymmetry of the alkyl chains is a critical design parameter. For a fixed total number of carbon atoms, varying the relative lengths of the two alkyl chains can significantly impact the geometry of the molecule and, consequently, the packing of the molecules in the aggregate. This can be used to favor the formation of different types of structures, such as spherical micelles, cylindrical micelles (worms), or lamellar phases (bilayers). For instance, a greater disparity in chain lengths might promote more curved interfaces, favoring the formation of smaller micelles.

The introduction of branching in the alkyl chains is another powerful tool for tuning aggregation behavior. Branched chains, such as in N,N,N',N'-tetra(2-ethylhexyl)-diglycolamide (T2EHDGA), can disrupt the packing of the molecules and lead to a lower aggregation tendency compared to their linear-chain counterparts like N,N,N',N'-tetraoctyl diglycolamide (TODGA). nih.gov This principle can be applied to this compound derivatives to control the size and stability of the aggregates.

The following table summarizes key design principles and their expected impact on the aggregation of long-chain dialkylcarbamates:

| Design Principle | Structural Modification | Expected Impact on Aggregation |

| Hydrophobic-Hydrophilic Balance | Increase total alkyl chain length | Lower CMC, larger aggregates |

| Decrease total alkyl chain length | Higher CMC, smaller aggregates | |

| Alkyl Chain Asymmetry | Increase difference in chain lengths | Potential for non-spherical aggregates, altered packing |

| Symmetrical chains | Tendency for more ordered packing | |

| Alkyl Chain Branching | Introduce branched chains | Disrupted packing, reduced aggregation tendency |

| Linear chains | More efficient packing, higher aggregation tendency |

This table outlines general design principles for tuning the aggregation of long-chain dialkylcarbamates based on established research in surfactant and amphiphile self-assembly.

Materials Science Applications and Engineering Implications of Octyl Dodecylcarbamate

Incorporation into Polymeric Materials and Composites

The integration of specific functional groups into polymer backbones or as pendant groups is a fundamental strategy for tailoring the properties of materials. The carbamate (B1207046) group, in particular, is utilized for its ability to form strong hydrogen bonds and for its synthetic accessibility.

While direct polymerization of octyl dodecylcarbamate is not a standard approach, its structure suggests it could be synthesized or utilized as a functional additive. For instance, carbamates can be synthesized through various routes, including the use of activated mixed carbonates or carbamoylimidazolium salts, which react with alcohols or amines to form the carbamate bond. nih.gov A molecule like this compound could theoretically be incorporated as a plasticizer or a modifying agent in a polymer matrix, where its long alkyl chains would enhance hydrophobicity and flexibility. The carbamate core could participate in hydrogen bonding interactions within the polymer system, influencing mechanical properties.

Table 1: General Methods for Carbamate Synthesis

| Method | Reactants | Key Features |

|---|---|---|

| Activated Mixed Carbonates | Organic carbonates, Amines | A benign alternative to phosgene-based routes. nih.gov |

| Carbamoylimidazolium Salts | Secondary amines, N,N'-carbonyldiimidazole (CDI), Iodomethane, Alcohols/Phenols | Involves the creation of a reactive carbamoyl (B1232498) transfer reagent. nih.gov |

| Orthogonal Solid-Phase Synthesis | Amino alcohol building blocks on a solid support | Allows for the creation of sequence-defined oligocarbamates with precise control. nih.gov |

Integration into Advanced Composite Systems

Silane (B1218182) coupling agents are widely used for this purpose. sci-hub.stresearchgate.net They function as molecular bridges, possessing functional groups that can form covalent bonds with both the inorganic filler surface and the organic polymer matrix. sci-hub.st For example, the alkoxy silane groups of a silane agent can react with hydroxyl groups on a glass or silica (B1680970) surface, while another functional group on the agent can react with the polymer matrix. sci-hub.stnih.gov

While not a silane itself, a molecule with the structure of this compound possesses features that could allow it to function as a compatibilizer or non-covalent coupling agent in certain systems. Its long, nonpolar octyl and dodecyl chains could physically entangle with or dissolve in a nonpolar polymer matrix. Simultaneously, the polar carbamate group could form hydrogen bonds or dipole-dipole interactions with the surface of a more polar filler. This dual interaction could improve the dispersion of the filler within the matrix and enhance stress transfer across the interface, leading to improved mechanical properties such as tensile and flexural strength. sci-hub.st

Interfacial Science and Emulsification Technologies

The amphiphilic character of this compound, arising from its long hydrophobic alkyl tails and the polar carbamate headgroup, makes it a candidate for applications in interfacial science, particularly as a surfactant.

Emulsions are mixtures of two immiscible liquids, like oil and water, where one liquid is dispersed as fine droplets in the other. These systems are inherently unstable and tend to separate over time. Emulsifiers, or surfactants, are crucial for stabilizing emulsions by adsorbing at the oil-water interface, reducing the interfacial tension, and forming a protective barrier around the dispersed droplets. mdpi.com

The effectiveness of an emulsifier is often related to its hydrophilic-lipophilic balance (HLB). The combination of long octyl and dodecyl chains in this compound results in a strongly lipophilic character, suggesting it would be effective at stabilizing water-in-oil (W/O) emulsions. The stability of such an emulsion is critical; a more stable emulsion generally leads to better performance in applications like extraction processes or product formulations. mdpi.com The concentration of the emulsifier is also a key factor, with stability often increasing up to a certain concentration threshold.

Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. researchgate.net Carbamate-bearing surfactants have been synthesized and shown to exhibit versatile self-assembling behavior in aqueous solutions. researchgate.net Like other surfactants, they tend to form aggregates, such as micelles, above a certain concentration known as the critical micelle concentration (CMC). researchgate.netresearchgate.net

The CMC is a key indicator of a surfactant's efficiency; a lower CMC value means less surfactant is needed to saturate the interface and form micelles. The structure of this compound, with its significant hydrophobic portion, would be expected to have a very low CMC in aqueous systems. Research on similar cationic surfactants containing octyl and dodecyl carbamate moieties in their head groups has shown that the octyl derivative forms micelles at a concentration of 0.06 mM. researchgate.net The surface tension of aqueous solutions is significantly reduced by the presence of such surfactants. nih.gov The large hydrophobic chains would align at the air-water or oil-water interface, disrupting the cohesive energy of the water molecules and thereby lowering the surface tension.

Table 2: Aggregation Properties of Structurally Related Carbamate Surfactants

| Compound Moiety | Aggregation Behavior | Critical Concentration |

|---|---|---|

| Octyl Carbamate Derivative | Forms micelles which can undergo structural rearrangement. researchgate.net | 0.06 mM researchgate.net |

Encapsulation Potential in Delivery Systems

The ability of surfactants to form micelles makes them suitable for encapsulating water-insoluble or poorly soluble substances within the hydrophobic core of the micelle. This principle is fundamental to a wide range of applications, including drug delivery, and the formulation of cosmetics and food products. nih.govnih.gov

The self-assembly of this compound into micelles or other aggregates in a polar solvent would create nanoscale pockets. These nonpolar microenvironments could host hydrophobic "guest" molecules, effectively solubilizing them in the bulk solvent. Porous microspheres prepared with octyl-functionalized dextran (B179266) have demonstrated potential as effective delivery systems for drugs. nih.gov The encapsulation efficiency in such systems is influenced by factors like the ratio of the delivery vehicle to the active substance. nih.gov Given its pronounced hydrophobic nature, this compound could be investigated for its potential in creating stable microemulsions or nanoemulsions for the encapsulation and controlled release of active ingredients, such as biocides or pharmaceutical agents. nih.govgoogle.com

Development of Hydrophobically Modified Inulin (B196767) Carbamates

Hydrophobically modified inulin (HMI) has emerged as a significant biopolymer hybrid, garnering attention for its versatile applications, particularly in stabilization of dispersions. nih.gov The modification of inulin, a naturally occurring polysaccharide, with hydrophobic moieties like carbamates, enhances its amphiphilic character, making it an effective surfactant and emulsifier.

Synthesis and Characterization of Inulin-Carbamate Conjugates

The synthesis of hydrophobically modified inulin carbamates involves the reaction of inulin with isocyanates. A commercially notable example is Inutec®SP1, which is an inulin dodecyl carbamate. nih.gov This graft copolymer is synthesized through the carbamoylation of inulin using dodecyl isocyanate in an aprotic solvent. nih.gov The resulting inulin-carbamate conjugate possesses a structure where the hydrophilic inulin backbone is appended with hydrophobic dodecyl carbamate side chains.

The characterization of these conjugates is crucial to understand their structure-property relationships. Various analytical techniques are employed for this purpose. Gel permeation chromatography/multi-angle light scattering (GPC/MALLS) and high-performance anion exchange chromatography with pulsed amperometric detection (HPAEC-PAD) are used to determine the molecular weight and purity of the derivatives. nih.gov Spectroscopic methods like Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are utilized to confirm the chemical structure and the degree of substitution (DS) of the hydrophobic groups onto the inulin backbone. nih.govsci-hub.se

The degree of substitution is a critical parameter that influences the properties of the resulting biopolymer. For instance, studies on inulin derivatives with varying alkyl chain lengths (C10-C16) have shown that the stability of emulsions is dependent on the specific hydrophobic modification. nih.gov

Below is an interactive data table summarizing the synthesis and characterization of inulin-alkenyl succinate (B1194679) derivatives, which share similarities with inulin carbamates in being hydrophobically modified inulins.

| Derivative | Reagent | Reaction Efficiency (%) | Molecular Mass ( g/mol ) | Radius of Gyration (nm) | Hydrodynamic Radius (nm) |

| OSA-inulin (12%) | Octenyl Succinic Anhydride (B1165640) | ~95 | - | - | 13 (in water), 7 (in 0.1 M NaNO3) |

| DDSA-inulin (12%) | Dodecenyl Succinic Anhydride | ~60-95 | ~2.5 x 10^6 | ~25 | 30 (in water and 0.1 M NaNO3) |

Data synthesized from studies on alkenyl succinic anhydride derivatives of inulin. nih.govsci-hub.se

Interfacial and Emulsification Performance of Biopolymer Hybrids

The amphiphilic nature of hydrophobically modified inulin carbamates imparts them with excellent interfacial and emulsification properties. These biopolymer hybrids are capable of adsorbing at oil-water interfaces, thereby reducing the interfacial tension and facilitating the formation of stable emulsions. nih.govmdpi.com

The emulsification performance is influenced by several factors, including the degree of hydrophobic substitution and the length of the alkyl chain. nih.gov For instance, inulin derivatives such as DS2C10, DS2C12, and DS2C14 have been shown to effectively stabilize oil-in-water (O/W) emulsions. nih.gov In contrast, the derivative with a longer alkyl chain, DS2C16, was found to be more suitable for stabilizing water-in-oil (W/O) emulsions. nih.gov

The stability of emulsions formed with these biopolymers is a key performance indicator. HMI-stabilized nanoemulsions have demonstrated remarkable stability even at high salt concentrations (2 M) and elevated temperatures (up to 90 °C). nih.gov Furthermore, some inulin derivatives with long acyl chains have produced emulsions with exceptional physical stability, lasting for over a year, even at 50 °C. nih.gov

The table below presents a comparative overview of the emulsifying properties of different hydrophobically modified inulins.

| Emulsifier | Emulsion Type | Stability Conditions | Key Findings |

| Inulin Dodecyl Carbamate (Inutec®SP1) | O/W | High salt (2 M), High temperature (90 °C) | Stabilizes nanoemulsions effectively. |

| DS2C10, DS2C12, DS2C14 Inulin Derivatives | O/W | 25 °C and 50 °C | Able to stabilize oil-in-water emulsions. |

| DS2C16 Inulin Derivative | W/O | 25 °C and 50 °C | Stabilizes water-in-oil emulsions. |

| Dodecanoyl and Octadecanoyl Inulin Derivatives | O/W | 50 °C | Formed emulsions with over one year of stability. |

This table is based on findings from various studies on hydrophobically modified inulins. nih.gov

Innovative Applications in Optical and Electronic Materials (General Carbamate Relevance)

While specific data on this compound in optical and electronic materials is limited, the broader class of carbamate-functional materials exhibits properties that suggest potential applications in these advanced fields.

Functional Coatings and Thin Films

Carbamate-functional polymers are well-established in the coatings industry, particularly for automotive topcoats. paint.orgepo.org These polymers offer a unique combination of properties that are highly desirable for protective and functional coatings. One of the key advantages of carbamate-functional coatings is their exceptional resistance to environmental etch, which is damage caused by acid rain and other environmental pollutants. paint.org They also exhibit excellent scratch and mar resistance. paint.org

The formation of urethane (B1682113) crosslinks through non-isocyanate pathways when carbamate functional moieties are crosslinked with alkoxylated melamine (B1676169) results in coatings with high durability. paint.org The inherent resistance of the urethane bonds to acid-catalyzed hydrolysis contributes significantly to the chemical and environmental stability of these coatings. paint.org

The properties of these coatings can be tailored by modifying the structure of the carbamate-functional polymers. For example, the glass transition temperature (Tg) of the cured film is a critical factor influencing its performance. paint.org Higher Tg films generally exhibit better resistance to environmental etch. paint.org

| Property | Advantage in Coatings | Underlying Mechanism |

| Environmental Etch Resistance | Protection against acid rain and pollutants | Resistance of urethane crosslinks to acid-catalyzed hydrolysis. paint.org |

| Scratch and Mar Resistance | Maintains aesthetic appeal and surface integrity | Durable urethane network. paint.org |

| Durability | Long-lasting performance and protection | Stable urethane crosslinks formed during curing. paint.org |

| Tunable Properties | Adaptable for various applications | Modification of polymer backbone and carbamate functionality. paint.orgepo.org |

Role in Advanced Device Architectures

The application of carbamate-functional materials in advanced device architectures is an area of emerging interest. While direct examples are not abundant in the literature, the inherent properties of carbamates suggest potential roles. The ability to form stable, crosslinked networks, as seen in coatings, could be leveraged in the fabrication of dielectric layers or encapsulants for electronic components.

The conformational properties of the carbamate group are also noteworthy. The rotational barrier around the C–N bond in carbamates is lower than in amides, which can lead to a balance of syn and anti rotameric conformations. This conformational flexibility could be exploited in the design of molecular switches or sensors where a change in conformation in response to an external stimulus leads to a detectable signal.

Furthermore, the carbamate functionality can participate in hydrogen bonding, which can be utilized to direct the self-assembly of molecules into ordered structures, a key aspect in the bottom-up fabrication of nanomaterials and devices. The chemical stability and ability to modify both the N- and O-termini of the carbamate group offer a versatile platform for designing functional molecules with specific electronic or optical properties.

Future Research Directions and Unexplored Avenues for Octyl Dodecylcarbamate

Development of Next-Generation Synthetic Routes and Catalysts

The synthesis of long-chain carbamates like octyl dodecylcarbamate traditionally involves methods that can be hazardous and inefficient. Future research will likely focus on developing greener, more efficient, and highly selective synthetic methodologies.

A primary area of exploration is the utilization of carbon dioxide (CO2) as a C1 building block. acs.orgnih.gov This approach aligns with the principles of green chemistry by utilizing a renewable and non-toxic feedstock. rsc.org Future investigations could focus on designing novel catalytic systems that can efficiently activate the reaction between octyl amine, dodecanol, and CO2 under mild conditions. nih.gov Research into continuous flow synthesis methods could also offer advantages in terms of safety, scalability, and product purity for the production of this compound. acs.orgnih.gov

The development of advanced catalysts is crucial for these next-generation synthetic routes. While various catalysts have been explored for carbamate (B1207046) synthesis, including metal-based and organocatalysts, there is ample room for innovation. nih.gov Future research could explore the use of nanocatalysts, bifunctional catalysts, and enzyme-mimicking catalysts to achieve higher yields and selectivities. The goal would be to develop robust and recyclable catalysts that minimize waste and energy consumption.

| Catalyst Type | Potential Advantages for this compound Synthesis | Future Research Focus |

| Nanocatalysts | High surface area, unique electronic properties, potential for high activity and selectivity. | Synthesis of well-defined nanocatalysts, understanding structure-activity relationships, catalyst stability and recyclability. |

| Bifunctional Catalysts | Ability to activate multiple reactants simultaneously, potentially leading to enhanced reaction rates and selectivity. | Design of catalysts with precisely controlled acidic and basic sites, investigation of synergistic effects. |

| Enzyme-Mimicking Catalysts | High selectivity and activity under mild conditions, inspired by natural enzymatic processes. | Development of synthetic catalysts that mimic the active sites of enzymes involved in carboxylation reactions. |

In-Depth Mechanistic Characterization at the Molecular Level

A thorough understanding of the reaction mechanisms governing the formation of this compound is essential for optimizing its synthesis and controlling its properties. Future research should employ a combination of advanced analytical techniques and theoretical calculations to elucidate the intricate details of the reaction pathways.

In-situ spectroscopic techniques, such as high-resolution Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can be utilized to monitor the reaction in real-time. acs.orgnih.govnih.govresearchgate.netchemrxiv.org This would allow for the identification of transient intermediates, such as carbamic acid species, and the determination of reaction kinetics. nih.govresearchgate.netrsc.org Advanced mass spectrometry techniques could also be employed to characterize reaction intermediates and byproducts, providing valuable insights into the reaction network.

Future studies could also focus on the role of the solvent and catalyst at the molecular level. Understanding how different solvents influence the solubility of reactants, stabilize intermediates, and affect the catalyst's activity is crucial for process optimization. Detailed mechanistic studies on the interaction between the reactants and the catalyst surface will be instrumental in designing more efficient catalytic systems.

Advanced Computational Modeling for Predictive Design

Computational modeling and simulation are powerful tools that can accelerate the discovery and design of new materials with desired properties. For this compound, future research in this area could focus on developing accurate predictive models for its physicochemical properties and reactivity.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational landscape, and reactivity of this compound. acs.orgnih.govnih.govresearchgate.netchemrxiv.org These calculations can provide insights into bond energies, reaction barriers, and spectroscopic properties, complementing experimental findings. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or at interfaces. acs.orgnih.gov This can help in predicting properties like solubility, aggregation behavior, and interaction with other molecules.

A significant future direction is the use of machine learning and artificial intelligence to develop quantitative structure-property relationship (QSPR) models. By training algorithms on existing data for related carbamate compounds, it may be possible to predict the properties of novel long-chain carbamates like this compound, thereby guiding experimental efforts towards the synthesis of molecules with specific functionalities.

| Modeling Technique | Application for this compound | Future Research Goals |

| Density Functional Theory (DFT) | Electronic structure, conformational analysis, reaction mechanisms, spectroscopic predictions. | Development of more accurate and efficient DFT methods for large molecules, prediction of excited state properties. |

| Molecular Dynamics (MD) | Solvation behavior, aggregation, interfacial properties, interaction with surfaces. | Multiscale modeling to bridge atomic-level details with macroscopic properties, simulation of self-assembly processes. |

| Machine Learning (QSPR) | Prediction of physical properties (melting point, boiling point, solubility), biological activity, and material performance. | Development of robust and transferable models, integration of experimental data for model refinement. |

Tailoring Supramolecular Assemblies for Targeted Functions

The amphiphilic nature of this compound, with its long alkyl chains and polar carbamate group, suggests a strong potential for self-assembly into ordered supramolecular structures. Future research in this area will be directed towards understanding and controlling these self-assembly processes to create functional materials.

The formation of micelles, vesicles, and Langmuir-Blodgett films from long-chain amphiphiles is a well-established phenomenon. nih.govnih.govumass.edunih.govnih.gov Future studies on this compound could explore how factors such as concentration, temperature, solvent, and the presence of additives influence the morphology and stability of the resulting supramolecular assemblies. Techniques like small-angle X-ray scattering (SAXS), transmission electron microscopy (TEM), and atomic force microscopy (AFM) will be crucial for characterizing these structures.

A key challenge and opportunity lies in tailoring these supramolecular assemblies for specific functions. For example, the hydrophobic cores of micelles formed from this compound could be used to encapsulate and deliver hydrophobic drugs. The surface of these assemblies could be functionalized to target specific cells or tissues. Furthermore, the controlled deposition of self-assembled monolayers on surfaces could be explored for applications in sensing, lubrication, and surface modification.

Expanded Exploration of Novel Material Science Applications

The unique combination of a flexible long-chain structure and a functional carbamate group in this compound opens up possibilities for its use in a variety of advanced materials. Future research should aim to explore and expand upon these potential applications.

One promising area is the development of novel polymers and coatings. This compound could serve as a monomer or a functional additive in the synthesis of polyurethanes and other polymers. testextextile.com The long alkyl chains could impart properties such as hydrophobicity, flexibility, and processability, while the carbamate group could offer sites for further chemical modification or contribute to the material's thermal and chemical stability.

Another avenue for exploration is in the field of stimuli-responsive materials. The carbamate linkage can be designed to be cleavable under specific conditions, such as changes in pH or temperature. This property could be exploited to create "smart" materials that release an active substance or change their properties in response to an external trigger. Additionally, the potential for long-chain carbamates to exhibit interesting electronic or optical properties warrants investigation for applications in organic electronics and nonlinear optics. uwaterloo.canih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.